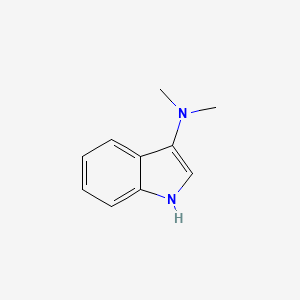
N,N-dimethyl-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1H-indol-3-amine is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and synthetic materials. This compound is characterized by an indole ring structure with a dimethylamine group attached to the nitrogen atom. Indoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1H-indol-3-amine can be synthesized through several methods. One common approach is the Mannich reaction, which involves the reaction of indole with formaldehyde and dimethylamine . This reaction typically occurs under acidic conditions and can be carried out in solvents such as ethanol or methanol.
Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . This method can be adapted to introduce the dimethylamine group at the nitrogen position.
Industrial Production Methods
Industrial production of this compound often involves large-scale Mannich reactions due to their simplicity and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial processes may also employ continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-indol-3-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
N,N-dimethyl-1H-indol-3-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at different receptor sites, influencing cellular signaling pathways . Its indole structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N,N-dimethyl-1H-indol-3-amine can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring compound with a similar indole structure but different functional groups.
Serotonin: A neurotransmitter derived from tryptophan with an indole ring and hydroxyl group.
Indole-3-acetic acid: A plant hormone with an indole ring and carboxylic acid group.
These compounds share the indole core but differ in their functional groups, leading to distinct biological activities and applications .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N,N-dimethyl-1H-indol-3-amine |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-7-11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 |
InChI Key |
PUYMDGCTMLYCLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















